N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide
Description
N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide is a complex organic compound with a molecular formula of C15H8N4O3S3 and a molecular weight of 388.43 g/mol This compound features a benzothiazole core, which is a bicyclic structure consisting of a benzene ring fused to a thiazole ring
Properties
IUPAC Name |
N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8N4O3S3/c20-14(8-1-2-10-12(3-8)25-7-16-10)18-15-17-11(6-24-15)13-4-9(5-23-13)19(21)22/h1-7H,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKAECAFDHEOAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NC3=NC(=CS3)C4=CC(=CS4)[N+](=O)[O-])SC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminothiazole derivatives with benzothiazole carboxylic acid under specific conditions . The reaction may require the use of catalysts, such as phosphorus pentasulfide (P4S10), and solvents like dimethylformamide (DMF) to facilitate the process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and benzothiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the thiazole or benzothiazole rings .
Scientific Research Applications
Research indicates that compounds containing thiazole and benzothiazole structures exhibit a broad spectrum of biological activities, including:
- Antimicrobial Activity : Studies have shown that N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide displays significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, it has been evaluated for its efficacy against resistant strains of Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : The compound has been investigated for its potential as an anticancer agent. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines, including prostate cancer cells (PC-3 and LNCaP). The mechanism involves modulation of cellular pathways associated with apoptosis and cell cycle regulation . A notable case study involved the derivative N'-formyl-2-(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide, which exhibited significant cytotoxicity against prostate cancer cells and was effective in reducing tumor growth in xenograft models .
Synthetic Approaches
Various synthetic methods have been developed for producing this compound. Common approaches include:
- Electrophilic Substitution Reactions : Utilizing halogens or other electrophiles to introduce functional groups at specific positions on the thiazole or benzothiazole rings.
- Reduction Reactions : Converting nitro groups to amino groups under controlled conditions to enhance biological activity .
Antimicrobial Activity Study
A study screened several derivatives of thiazole compounds for their antimicrobial properties. The results indicated that this compound exhibited potent activity against drug-resistant strains of bacteria .
Anticancer Efficacy
Another significant investigation focused on the anticancer potential of this compound against various cancer cell lines. The findings suggested that it not only inhibited cell viability but also affected migration and invasion capabilities of cancer cells .
Mechanism of Action
The mechanism of action of N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The nitrothiophene group can also participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one exhibit similar biological activities.
Benzothiazole Derivatives: Compounds such as 1-(benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid have comparable structural features and applications.
Uniqueness
N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide is unique due to the combination of nitrothiophene and thiazole groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Biological Activity
N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 368.43 g/mol. Its structure features a thiazole ring substituted with a nitrothiophenyl group, which enhances its electronic properties and solubility. The presence of these functional groups contributes significantly to its biological activity.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against various pathogens.
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| E. coli | 10.7 μmol/mL | 21.4 μmol/mL |
| S. aureus | 15.0 μmol/mL | 30.0 μmol/mL |
| Candida albicans | 12.5 μmol/mL | 25.0 μmol/mL |
These results indicate that the compound exhibits potent activity against both bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
Research has indicated that this compound may also possess anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines.
Table 2: Anticancer Activity Data
| Cell Line | Viability (%) after Treatment | IC50 (μM) |
|---|---|---|
| Caco-2 | 39.8% | 12.5 |
| A549 | 55.4% | 15.0 |
The Caco-2 cell line, derived from human colorectal adenocarcinoma, showed significant sensitivity to the compound, suggesting potential for colorectal cancer treatment .
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
- Cell Cycle Modulation : It may interfere with cell cycle progression in cancer cells, promoting apoptosis.
Case Studies
Recent studies have highlighted the therapeutic potential of this compound:
- Study on Antimicrobial Efficacy : A study evaluated the compound against eight bacterial and eight fungal species, demonstrating broad-spectrum antimicrobial activity .
- Anticancer Research : Another study assessed its effects on various cancer cell lines, showing that modifications to the thiazole ring can enhance anticancer activity against specific types of cancer cells .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide, and how are intermediates characterized?
- Methodological Answer : The compound is synthesized via multi-step reactions involving heterocyclic coupling. A typical approach includes:
- Step 1 : Condensation of 4-nitrothiophene-2-carboxylic acid with thiosemicarbazide to form the thiazole core.
- Step 2 : Coupling with 1,3-benzothiazole-6-carboxamide via carbodiimide-mediated amidation (e.g., EDC/HOBt).
- Intermediate Characterization : IR spectroscopy confirms amide bond formation (C=O stretch at ~1650 cm⁻¹), while ¹H/¹³C NMR identifies substituent integration and regiochemistry. LC-MS ensures purity (>95%) .
Q. Which spectroscopic techniques are critical for verifying the structural integrity of this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- IR Spectroscopy : Detect nitro groups (asymmetric/symmetric stretches at ~1520 and ~1350 cm⁻¹) and benzothiazole C=N stretches (~1600 cm⁻¹).
- NMR : ¹H NMR resolves aromatic protons (δ 7.5–8.5 ppm for benzothiazole; δ 8.0–8.3 ppm for nitrothiophene). ¹³C NMR confirms carbonyl carbons (~168 ppm for amide) and quaternary carbons in thiazole rings.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion [M+H]⁺ with <2 ppm error .
Q. How can researchers assess the solubility and stability of this compound under physiological conditions for in vitro assays?
- Methodological Answer :
- Solubility : Use DMSO for stock solutions (tested at 10 mM), followed by dilution in PBS (pH 7.4). Dynamic light scattering (DLS) monitors aggregation.
- Stability : Incubate in PBS or simulated gastric fluid (37°C, 24 hrs), followed by HPLC analysis to detect degradation products. LC-MS identifies hydrolyzed intermediates (e.g., free carboxylic acid) .
Advanced Research Questions
Q. What computational strategies are employed to predict the binding affinity of this compound to cyclooxygenase (COX) or lipoxygenase (LOX) enzymes, and how do these align with experimental IC₅₀ data?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Glide to model interactions with COX-1/COX-2 or 15-LOX active sites. Key residues (e.g., Tyr 385 in COX-1) are prioritized for hydrogen bonding and hydrophobic contacts.
- MD Simulations : Run 100-ns molecular dynamics (GROMACS) to assess binding stability. MM-PBSA calculates free energy (ΔG < -8 kcal/mol suggests strong binding).
- Validation : Compare with in vitro IC₅₀ from COX inhibition assays (e.g., ELISA-based prostaglandin E₂ quantification). Discrepancies >10% may indicate unmodeled solvent effects .
Q. How can researchers design radiolabeled analogs (e.g., ¹⁸F or ¹¹C) of this compound for positron emission tomography (PET) imaging of metabotropic glutamate receptors (mGluRs)?
- Methodological Answer :
- Radiosynthesis : Introduce ¹⁸F via nucleophilic substitution on a nitro precursor (e.g., replace -NO₂ with ¹⁸F⁻). Purify via semi-preparative HPLC (C18 column, acetonitrile/water).
- Biodistribution Studies : Administer tracer to rodents; quantify uptake in brain regions (striatum, hippocampus) using ex vivo gamma counting. Blocking studies with unlabeled compound confirm receptor specificity.
- Kinetic Modeling : Use Logan graphical analysis to estimate binding potential (BPₙ𝒹) .
Q. What in vivo models are suitable for evaluating the anti-inflammatory or anticancer efficacy of this compound, and how are dose-response relationships established?
- Methodological Answer :
- Anti-Inflammatory Models :
- Dorsal Air Pouch (Mouse) : Inject carrageenan to induce inflammation; measure leukocyte infiltration and cytokine levels (IL-6, TNF-α) after oral dosing (10–100 mg/kg).
- Anticancer Models :
- Xenografts (Nude Mice) : Implant human cancer cells (e.g., HT-29 colon carcinoma); administer compound intraperitoneally (5–20 mg/kg, 3x/week). Tumor volume is monitored via caliper; Ki-67 staining assesses proliferation.
- Dose Optimization : Fit data to sigmoidal Emax models (GraphPad Prism) to determine ED₅₀ .
Q. How do structural modifications (e.g., replacing the nitro group with trifluoromethyl) impact metabolic stability and CYP450 inhibition profiles?
- Methodological Answer :
- Synthetic Modification : Replace -NO₂ with -CF₃ via Suzuki coupling (Pd(PPh₃)₄, K₂CO₃).
- Microsomal Stability : Incubate with liver microsomes (human/rat); LC-MS/MS quantifies parent compound depletion (t₁/₂ >60 mins indicates stability).
- CYP Inhibition : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation). IC₅₀ <1 µM suggests high inhibition risk .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational docking predictions and experimental enzyme inhibition data for this compound?
- Methodological Answer :
- Re-evaluate Protonation States : Use Schrödinger Epik to model ionization at physiological pH. Misassigned tautomers (e.g., enol vs. keto forms) may explain mismatches.
- Solvent Accessibility : MD simulations with explicit water molecules identify occluded binding pockets not captured in rigid docking.
- Off-Target Screening : Profile against kinase panels (Eurofins) to rule out polypharmacology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
